Cys-[HIV-Tat (47-57)] is a synthetic peptide derived from the Human Immunodeficiency Virus type 1 transactivator of transcription protein, commonly referred to as Tat. This peptide is characterized by its high arginine content, which facilitates its ability to penetrate cell membranes, making it a subject of interest in various biomedical applications. The sequence of Cys-[HIV-Tat (47-57)] is crucial for its function, as it plays a significant role in the regulation of HIV gene expression and the transport of molecules across cellular barriers.
Cys-[HIV-Tat (47-57)] is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its amino acid sequence and modifications. The peptide is typically produced in laboratories specializing in peptide synthesis and is available from commercial suppliers such as Sigma-Aldrich and MedChemExpress .
Cys-[HIV-Tat (47-57)] falls under the classification of cell-penetrating peptides. These peptides are known for their ability to facilitate the delivery of various biomolecules, including nucleic acids and proteins, into cells. The classification highlights its potential therapeutic applications, particularly in drug delivery systems.
The synthesis of Cys-[HIV-Tat (47-57)] generally employs solid-phase peptide synthesis, a widely used method that allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. This technique ensures high purity and yield of the final product.
Cys-[HIV-Tat (47-57)] has a complex structure characterized by its amino acid sequence which includes key residues that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 1,288.4 g/mol .
The structure can be represented using various chemical notation systems:
Cys-[HIV-Tat (47-57)] can participate in various biochemical reactions primarily due to its functional groups:
The peptide's reactivity can be exploited in drug development, where modifications enhance its therapeutic efficacy or targeting capabilities .
Cys-[HIV-Tat (47-57)] exerts its effects primarily through:
Research indicates that Cys-[HIV-Tat (47-57)] enhances the uptake of therapeutic agents into cells, improving their efficacy against HIV by disrupting viral replication processes .
Cys-[HIV-Tat (47-57)] has several scientific applications:
The HIV-1 Transactivator of Transcription (Tat) protein emerged as a critical viral regulatory factor in AIDS research during the late 1980s. Its unexpected cell-penetrating capability was discovered in 1988 when extracellular Tat was observed crossing plasma membranes to activate viral replication in infected cells [1] [5]. This phenomenon sparked intensive research into Tat's protein transduction domains (PTDs), culminating in the identification of the minimal functional core: residues 47-57 (YGRKKRRQRRR). This arginine-rich sequence represents one of the most extensively characterized cell-penetrating peptides (CPPs), with foundational studies establishing its capacity to transport heterologous cargoes – including proteins, peptides, and nucleic acids – across biological membranes [1] [7]. The 47-57 fragment's designation as a PTD marked a paradigm shift in drug delivery concepts, providing a blueprint for overcoming cellular barriers. Its derivation from a pathogenic virus underscores the scientific strategy of repurposing viral mechanisms for therapeutic benefit.
The TAT(47-57) peptide (molecular weight: 1559.86 Da; CAS: 191936-91-1) possesses distinctive structural features enabling its remarkable cellular entry capabilities. Its primary sequence contains an unusually high proportion of basic amino acids (8/11 residues are arginine/lysine), generating a substantial positive charge (+8 at physiological pH) that facilitates electrostatic interactions with negatively charged membrane components [1] [10]. Biophysical studies reveal this peptide lacks stable secondary structure in solution but adopts membrane-active conformations upon contact with lipid bilayers [3].
Three interconnected functions define this PTD:
Table 1: Biophysical Properties of TAT(47-57) Variants
Peptide Variant | Sequence | Molecular Weight (Da) | Net Charge | Key Functional Attributes |
---|---|---|---|---|
TAT(47-57) | YGRKKRRQRRR | 1559.86 | +8 | Membrane translocation, nucleic acid condensation |
Cys-TAT(47-57) | CYGRKKRRQRRR | 1661.99 | +8 | Conjugation handle, reduced disulfide formation |
FAM-TAT(47-57) | FAM-YGRKKRRQRRR | ~1910 (est.) | +6 | Fluorescent tracking, reduced charge versus native |
Table 2: Thermodynamic Parameters of TAT(47-57)-Glycosaminoglycan Binding
Glycosaminoglycan | Binding Constant (K) M⁻¹ | Binding Sites per Molecule | ΔH (kcal/mol) | Interaction Characteristics |
---|---|---|---|---|
Heparan Sulfate | (6.0 ± 0.6) × 10⁵ | 6.3 ± 1.0 | -4.6 ± 1.0 | Charge neutralization-dominated, aggregation-prone |
Heparin | (6.0 ± 0.8) × 10⁵ | Not specified | -5.1 ± 0.7 | Similar to heparan sulfate, higher enthalpy change |
Chondroitin Sulfate B | (2.5 ± 0.5) × 10⁵ | Not specified | -3.2 ± 0.4 | Weaker affinity, less exothermic |
The addition of a cysteine residue to the N-terminus of TAT(47-57) constitutes a rational structural modification addressing two limitations of the native peptide: conjugation capacity and oxidative stability. Native TAT(47-57) lacks thiol groups, restricting site-specific bioconjugation to amine-reactive chemistry that compromises lysine residues critical for membrane interaction. Cys-TAT(47-57) (CAS: 583836-55-9; MW: 1661.99 Da) introduces a chemically orthogonal thiol handle (-SH group) that enables selective coupling to maleimides, haloacetyls, or disulfide-forming reagents without perturbing the arginine-rich transduction domain [4] [7]. This modification has facilitated the creation of fluorescent probes (e.g., TAMRA-Cys-TAT), drug conjugates, and nanoparticle complexes while preserving transduction efficiency.
Cysteine incorporation also addresses stability challenges. Free cysteine residues in peptides are prone to uncontrolled intermolecular disulfide bond formation, causing aggregation. This is mitigated through carbamidomethylation, where iodoacetamide alkylation produces a stable S-carboxymethylcysteine derivative that prevents oxidation while maintaining conjugation capacity [6]. This modification is particularly valuable for:
Table 3: Applications Enabled by Cysteine Modification in TAT(47-57)
Modification Type | Chemical Consequence | Primary Application Benefits | Representative Uses |
---|---|---|---|
Free thiol (-SH) | Site-specific conjugation | Controlled orientation of cargo attachment | Fluorescent probes (TAMRA, FAM), drug conjugates |
Carbamidomethylation | -S-CH₂-CONH₂ formation | Oxidation resistance, reduced aggregation | Analytical standards, long-term storage formulations |
Pyridyl disulfide | Reversible disulfide linkage | Intracellular cargo release in reducing environments | siRNA delivery, pro-drug activation |
The design evolution from TAT(47-57) to Cys-TAT(47-57) illustrates the sophistication of modern peptide engineering – where minimal modifications (adding a single amino acid) yield substantial functional advantages while preserving the core transduction mechanism. This engineered variant has become indispensable for constructing multifunctional delivery systems where precise spatial control over cargo presentation determines biological efficacy [6] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: